molecular formula C6H15Cl2N3 B13455016 Piperidine-3-carboximidamide dihydrochloride CAS No. 1172535-13-5

Piperidine-3-carboximidamide dihydrochloride

Cat. No.: B13455016
CAS No.: 1172535-13-5
M. Wt: 200.11 g/mol
InChI Key: CTJNAOPXEJHCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3-carboximidamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmaceuticals and biologically active molecules.

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperidine-3-carboxylic acid derivatives, while reduction reactions may produce piperidine-3-carboximidamide derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of piperidine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as cathepsin K by forming hydrogen bonds and hydrophobic interactions with key active-site residues . This inhibition leads to the modulation of various biological processes, including bone resorption and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to piperidine-3-carboximidamide dihydrochloride include piperine-carboximidamide hybrids, pyridine-2,6-bis(carboximidamide) dihydrochloride, and other piperidine derivatives .

Uniqueness: this compound is unique due to its specific structural features and its ability to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes.

Biological Activity

Piperidine-3-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon recent research findings and case studies.

Synthesis and Structure

This compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with carboximidamide precursors. The synthesis typically involves the following steps:

  • Formation of Piperidine Derivative : The initial step involves the preparation of the piperidine ring, which serves as the core structure.
  • Introduction of Carboximidamide Group : The carboximidamide moiety is introduced through nucleophilic substitution reactions, often utilizing activating agents to facilitate the reaction.
  • Dihydrochloride Salt Formation : Finally, the compound is converted into its dihydrochloride salt form to enhance solubility and stability.

Biological Activity

This compound exhibits a range of biological activities, particularly in inhibiting various enzymes and exhibiting anti-inflammatory properties. Below are some key findings from recent studies:

Enzyme Inhibition

Research has shown that piperidine-3-carboximidamide derivatives can effectively inhibit specific enzymes such as cathepsin K, which is involved in bone resorption. A study reported that certain derivatives exhibited IC50 values in the micromolar range, indicating potent inhibitory activity against cathepsin K, which has implications for treating osteoporosis and other bone-related diseases .

CompoundIC50 (µM)Target Enzyme
F-1213.52Cathepsin K
Piperidine-3-carboximidamideVariesVarious Enzymes

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Osteoporosis Treatment : A series of piperidine derivatives were evaluated for their ability to inhibit cathepsin K. One notable compound exhibited significant activity with an IC50 value of 13.52 µM, indicating its potential as a therapeutic agent for osteoporosis .
  • Anti-tuberculosis Activity : In another study, piperidine derivatives showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for resistant strains, highlighting their potential in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications on the piperidine ring and the carboximidamide group significantly influence its potency and selectivity towards various biological targets.

Key Findings on SAR:

  • Substituents on Piperidine Ring : The introduction of different substituents on the piperidine ring can enhance enzyme inhibition and anti-inflammatory activity.
  • Carboximidamide Variants : Variations in the carboximidamide group have been shown to alter binding affinity and specificity towards target enzymes, impacting overall biological efficacy.

Properties

CAS No.

1172535-13-5

Molecular Formula

C6H15Cl2N3

Molecular Weight

200.11 g/mol

IUPAC Name

piperidine-3-carboximidamide;dihydrochloride

InChI

InChI=1S/C6H13N3.2ClH/c7-6(8)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,7,8);2*1H

InChI Key

CTJNAOPXEJHCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.